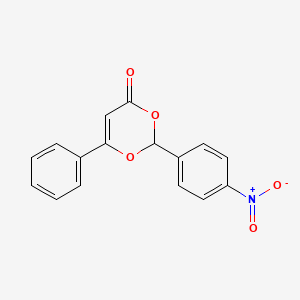![molecular formula C18H23F2N3O2 B4933090 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B4933090.png)
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, also known as DFP-10825, is a synthetic compound that belongs to the family of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone acts as a dopamine transporter inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopaminergic neurotransmission. This mechanism of action has been shown to be effective in treating the symptoms of Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase dopamine levels in the striatum, which is the region of the brain that is responsible for motor control and reward processing. This can lead to improvements in motor function and mood. 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone is its high selectivity for the dopamine transporter, which makes it a potential candidate for the treatment of neuropsychiatric disorders without causing significant side effects. However, one of the limitations of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
For research could include clinical trials to evaluate the effectiveness of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone in treating neuropsychiatric disorders such as Parkinson's disease, depression, and ADHD. Additionally, further research could focus on developing analogs of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone with improved pharmacokinetic properties and selectivity for the dopamine transporter.
Méthodes De Synthèse
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone can be synthesized using a multi-step reaction process. The first step involves the reaction of 3,4-difluoroaniline with 1-bromopropane in the presence of potassium carbonate to obtain 3-(3,4-difluorophenylamino)propyl bromide. The second step involves the reaction of 3-(3,4-difluorophenylamino)propyl bromide with 1-piperidinyl-3-oxopropan-2-ol in the presence of sodium hydride to obtain 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone.
Applications De Recherche Scientifique
1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neuropsychiatric disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-[3-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O2/c19-15-6-5-13(11-16(15)20)21-14-3-1-9-23(12-14)18(25)7-10-22-8-2-4-17(22)24/h5-6,11,14,21H,1-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPBJLHAOBSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)

![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4933059.png)
![4-(allyloxy)-3-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4933061.png)

![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933071.png)

![2-{4-[(2-furylmethyl)amino]-2-hydroxy-6,7-dimethoxy-1-naphthyl}-N-phenylacetamide](/img/structure/B4933077.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4933079.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)-N-methylbenzamide](/img/structure/B4933098.png)